molecular formula C4H11Br2N B8482712 (2-Bromoethyl)(ethyl)aminehydrobromide

(2-Bromoethyl)(ethyl)aminehydrobromide

Cat. No.: B8482712
M. Wt: 232.94 g/mol
InChI Key: HKKDYTCVNPWZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromoethyl)(ethyl)aminehydrobromide is an organic compound with the molecular formula C4H10Br2N. It is a hydrobromide salt of (2-bromoethyl)(ethyl)amine and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)(ethyl)aminehydrobromide can be synthesized through the bromination of ethanolamine. The process involves the following steps:

    Starting Materials: Ethanolamine and hydrobromic acid.

    Reaction: Ethanolamine is reacted with hydrobromic acid to form (2-bromoethyl)amine hydrobromide.

    Purification: The product is purified by recrystallization from a suitable solvent, such as acetone.

Industrial Production Methods

In industrial settings, the production of (2-bromoethyl)(ethyl)amine hydrobromide typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(ethyl)aminehydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions.

    Reductive Amination: Reducing agents, such as sodium cyanoborohydride or lithium aluminum hydride, are used in the presence of aldehydes or ketones.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted amines, thiols, or ethers.

    Elimination Reactions: The major products are alkenes.

    Reductive Amination: The major products are secondary or tertiary amines.

Scientific Research Applications

(2-Bromoethyl)(ethyl)aminehydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

    3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the alkyl chain.

    2-Bromoethylammonium bromide: Similar structure but different counterion.

Uniqueness

(2-Bromoethyl)(ethyl)aminehydrobromide is unique due to its specific combination of bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry.

Properties

Molecular Formula

C4H11Br2N

Molecular Weight

232.94 g/mol

IUPAC Name

2-bromo-N-ethylethanamine;hydrobromide

InChI

InChI=1S/C4H10BrN.BrH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H

InChI Key

HKKDYTCVNPWZBM-UHFFFAOYSA-N

Canonical SMILES

CCNCCBr.Br

Origin of Product

United States

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